25-O-Deacetyl-23-O-acetyl Rifabutin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

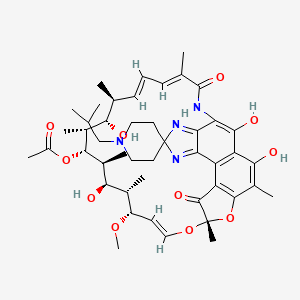

25-O-Deacetyl-23-O-acetyl Rifabutin is a derivative of Rifabutin, which belongs to the rifamycin group of antibiotics. Rifabutin and its derivatives, including 25-O-Deacetyl Rifabutin, have been studied for their biotransformation and interactions with various enzymes in the human body (Nakajima et al., 2011).

Synthesis Analysis

The synthesis of derivatives like 25-O-Deacetyl-23-O-acetyl Rifabutin typically involves modifications of the rifamycin structure. A study by Bartolucci et al. (1990) explores the synthesis of protected intermediates starting from rifamycin S, which could be related to the synthesis pathway of 25-O-Deacetyl-23-O-acetyl Rifabutin (Bartolucci et al., 1990).

Molecular Structure Analysis

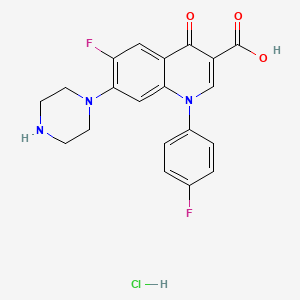

The molecular structure of 25-O-Deacetyl-23-O-acetyl Rifabutin is characterized by specific modifications at the O-25 and O-23 positions. An understanding of its structure can be gleaned from studies on similar compounds, such as the X-ray crystal structure analysis performed by Bartolucci et al. (1990) (Bartolucci et al., 1990).

Chemical Reactions and Properties

The chemical reactivity of 25-O-Deacetyl-23-O-acetyl Rifabutin is crucial for its biological activity. For instance, the metabolism of rifabutin in human liver microsomes, as investigated by Jamis-Dow et al. (1997), sheds light on the deacetylation reactions that rifabutin undergoes, which are relevant to understanding its derivatives (Jamis-Dow et al., 1997).

Physical Properties Analysis

The physical properties of 25-O-Deacetyl-23-O-acetyl Rifabutin, such as solubility and stability, are essential for its pharmacological profile. Studies on similar rifamycin derivatives can provide insights into these properties. For example, the work of Cocchiara et al. (1989) on the physical characteristics of rifabutin metabolites could be relevant (Cocchiara et al., 1989).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial for the therapeutic efficacy of 25-O-Deacetyl-23-O-acetyl Rifabutin. The study by Focher et al. (1990) on the N-deacetylation of chitin, a process similar to the deacetylation reactions in rifamycins, provides useful insights into the chemical behavior of such compounds (Focher et al., 1990).

Aplicaciones Científicas De Investigación

Antimicrobial Activity and Therapeutic Efficacy

Rifabutin, a derivative of rifamycin S, demonstrates significant antimicrobial activity against mycobacteria, including Mycobacterium avium and M. intracellulare, also known as Mycobacterium avium-intracellulare complex (MAC). It is the only drug to have shown a significant reduction in the incidence of disseminated MAC infection when administered prophylactically to patients with AIDS. These insights suggest that derivatives like "25-O-Deacetyl-23-O-acetyl Rifabutin" could potentially share similar antimicrobial properties or contribute to the development of effective treatment regimens against mycobacterial infections (Brogden & Fitton, 1994).

Pharmacokinetics and Drug Interaction

The pharmacokinetic properties of rifabutin and its interaction with other drugs, particularly through the induction of cytochrome P450 isoenzymes, are crucial for understanding its therapeutic potential and safety profile. The metabolism of rifabutin, possibly including its derivatives like "25-O-Deacetyl-23-O-acetyl Rifabutin," involves cytochrome P450 (CYP) isoenzymes, which can impact drug levels and risk of toxicity. This is particularly relevant in the context of drug-resistant Acinetobacter infections, where rifabutin has shown promise as a potential therapy (Phillips et al., 2020).

Acetylation/Deacetylation in Drug Action

The processes of lysine acetylation and deacetylation, regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs), are significant in signal transmission, cellular metabolism, and the genesis and development of malignancies. These mechanisms also have implications for cancer immunotherapy, suggesting a potential research avenue for "25-O-Deacetyl-23-O-acetyl Rifabutin" in modulating immune responses or in combination with other therapeutic strategies (Ding et al., 2022).

Safety And Hazards

Propiedades

IUPAC Name |

[(7S,9E,11S,12S,13R,14S,15R,16R,17S,18S,19E,21E)-2,13,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-15-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)38(53)27(7)41(60-29(9)51)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14+/t23-,25+,26+,27-,30-,37-,38+,41+,45-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDGNRUPMMCJEF-BAMAYBLUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)OC(=O)C)C)O)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)OC(=O)C)C)O)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)\C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H62N4O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747424 |

Source

|

| Record name | PUBCHEM_71315215 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

847.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

25-O-Deacetyl-23-O-acetyl Rifabutin | |

CAS RN |

1242076-43-2 |

Source

|

| Record name | PUBCHEM_71315215 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B1147217.png)

![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B1147229.png)

![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)